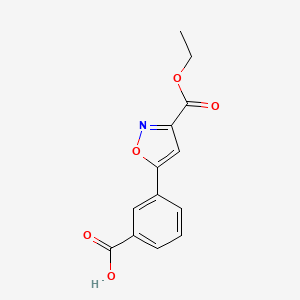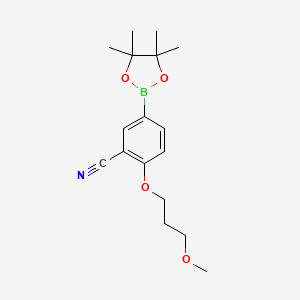
t-Boc-N-amido-PEG10-Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Boc-N-amido-PEG10-Azide: is a bifunctional polyethylene glycol (PEG) derivative featuring a tert-butyloxycarbonyl (t-Boc) protected amine group at one end and an azide moiety at the other. This compound is widely used in various fields due to its ability to increase solubility in aqueous media and its reactivity in Click Chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG10-Azide typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butyloxycarbonyl (t-Boc) group under mild acidic conditions.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: t-Boc-N-amido-PEG10-Azide undergoes various chemical reactions, including:
Click Chemistry: Reacts with alkyne, BCN, and DBCO to form stable triazole linkages.
Deprotection: The t-Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction with alkynes.
Deprotection: Mild acidic conditions, such as trifluoroacetic acid (TFA), are used for deprotection.
Major Products:
Triazole Linkages: Formed from Click Chemistry reactions.
Free Amine: Formed after deprotection of the t-Boc group.
Wissenschaftliche Forschungsanwendungen
t-Boc-N-amido-PEG10-Azide is utilized in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of t-Boc-N-amido-PEG10-Azide involves its reactivity in Click Chemistry and its ability to increase solubility in aqueous media. The azide group reacts with alkynes to form stable triazole linkages, while the t-Boc group protects the amine during synthesis and can be deprotected under mild acidic conditions to form the free amine .
Vergleich Mit ähnlichen Verbindungen
t-Boc-N-amido-PEG5-Azide: Similar structure but with a shorter PEG chain.
t-Boc-N-amido-PEG10-Propargyl: Contains a propargyl group instead of an azide.
Uniqueness: t-Boc-N-amido-PEG10-Azide is unique due to its longer PEG chain, which enhances solubility and stability in aqueous media, and its azide group, which allows for efficient Click Chemistry reactions .
Eigenschaften
Molekularformel |
C27H54N4O12 |
|---|---|
Molekulargewicht |
626.7 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H54N4O12/c1-27(2,3)43-26(32)29-4-6-33-8-10-35-12-14-37-16-18-39-20-22-41-24-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-30-31-28/h4-25H2,1-3H3,(H,29,32) |
InChI-Schlüssel |
YBOUOULSSCFNPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



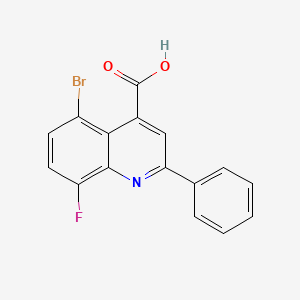
![[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719905.png)
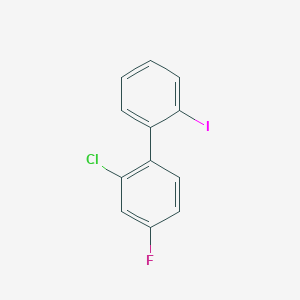
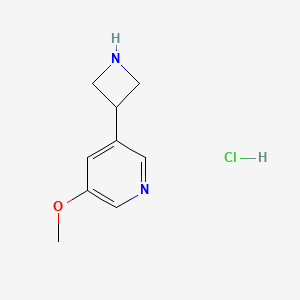


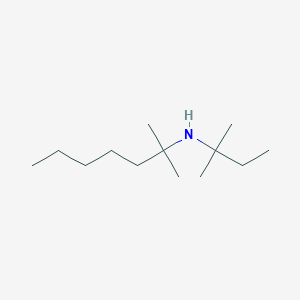
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)

![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)
